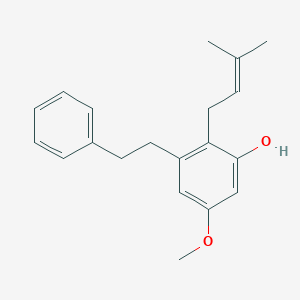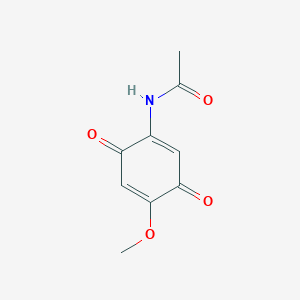methanone CAS No. 138597-07-6](/img/structure/B14281915.png)
[2-Chloro-4-(pentafluoroethyl)phenyl](4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(pentafluoroethyl)phenylmethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and a pentafluoroethyl group on one phenyl ring and a fluorophenyl group on the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pentafluoroethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction can be carried out by reacting 2-chloro-4-(pentafluoroethyl)benzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-4-(pentafluoroethyl)phenylmethanone can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming the corresponding alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(pentafluoroethyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(pentafluoroethyl)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: Similar structure but lacks the chloro and pentafluoroethyl groups.
4-Chlorobenzophenone: Similar structure but lacks the pentafluoroethyl group.
(2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone: Similar structure but contains an iodine atom instead of the pentafluoroethyl group.
Uniqueness
The presence of both a chloro and a pentafluoroethyl group on one phenyl ring and a fluorophenyl group on the other makes 2-Chloro-4-(pentafluoroethyl)phenylmethanone unique
Propiedades
Número CAS |
138597-07-6 |
|---|---|
Fórmula molecular |
C15H7ClF6O |
Peso molecular |
352.66 g/mol |
Nombre IUPAC |
[2-chloro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H7ClF6O/c16-12-7-9(14(18,19)15(20,21)22)3-6-11(12)13(23)8-1-4-10(17)5-2-8/h1-7H |
Clave InChI |
QPKFUGCXOZYJFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(C(F)(F)F)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)

![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)


![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)

![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)

